molecular formula C21H17BrN2O2S B2655442 (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 683254-55-9

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2655442
CAS No.: 683254-55-9
M. Wt: 441.34
InChI Key: WHJVUZJLJVABNQ-LZYBPNLTSA-N
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Description

This compound features an acrylonitrile backbone conjugated to a thiazole ring substituted with a 4-ethylphenyl group and a 3-bromo-4-hydroxy-5-methoxyphenyl moiety. The (E)-configuration ensures spatial alignment of substituents, influencing electronic properties and biological interactions. Key functional groups include:

  • Bromo and methoxy groups: Electron-withdrawing and donating effects, respectively, modulating reactivity and solubility.
  • Thiazole-acrylonitrile core: Imparts rigidity and π-conjugation, relevant for optoelectronic or pharmaceutical applications .

Properties

IUPAC Name

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O2S/c1-3-13-4-6-15(7-5-13)18-12-27-21(24-18)16(11-23)8-14-9-17(22)20(25)19(10-14)26-2/h4-10,12,25H,3H2,1-2H3/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJVUZJLJVABNQ-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)Br)O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C(=C3)Br)O)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H22BrN5O4SC_{21}H_{22}BrN_5O_4S, with a molecular weight of approximately 490.4 g/mol. The structure features a thiazole ring, which is known for its pharmacological properties, and multiple functional groups that may influence its biological activity.

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiazole derivatives, including the compound . The presence of the thiazole moiety is crucial for cytotoxic activity against various cancer cell lines.

Key Findings:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against several cancer cell lines, including HT29 (colorectal cancer) and Jurkat (T-cell leukemia) cells. The IC50 values indicate effective inhibition of cell proliferation, with values reported around 1.61 µg/mL for similar thiazole derivatives .
  • Mechanism of Action : Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts, which may lead to disruption in cellular signaling pathways associated with cancer progression .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.

Research Findings:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 0.22 to 0.25 μg/mL against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. This suggests a potent ability to inhibit bacterial growth .
  • Biofilm Formation : The compound has been noted to inhibit biofilm formation, which is a critical factor in bacterial resistance and persistence in chronic infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureInfluence on Activity
Thiazole RingEssential for cytotoxicity and antimicrobial activity
Hydroxy GroupEnhances solubility and may improve interaction with biological targets
Bromo SubstitutionPotentially increases electron density, enhancing reactivity

Case Studies

  • Anticancer Efficacy : A study conducted on thiazole-containing compounds demonstrated that modifications in the phenyl ring significantly influenced their anticancer efficacy. Compounds similar to the one showed enhanced activity due to specific substitutions on the phenyl ring .
  • Antimicrobial Evaluation : In vitro studies highlighted that derivatives of this compound exhibited comparable antimicrobial activity to established antibiotics, indicating its potential as a therapeutic agent against resistant strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole-Acrylonitrile Core

Compound A : (E)-2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)acrylonitrile ()
  • Structural differences : Replaces the 3-bromo-4-hydroxy-5-methoxyphenyl group with a 2,4-dichlorophenyl moiety.
  • Impact :
    • Electron-withdrawing Cl groups reduce electron density compared to the hydroxy-methoxy substituents, altering redox behavior .
    • Lower polarity due to absence of -OH, reducing aqueous solubility.
Compound B : (2E)-3-(4-Chlorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile ()
  • Structural differences: Substitutes the 4-ethylphenyl-thiazole with a chromenone-thiazole system.
  • Impact: Extended π-conjugation from chromenone enhances absorption in UV-vis spectra, relevant for sensor applications .

Functional Group Modifications

Compound C : 3-(Dimethylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile ()
  • Structural differences: Replaces bromo-hydroxy-methoxyphenyl with dimethylamino (-NMe₂) on acrylonitrile.
  • Impact :
    • Strong electron-donating -NMe₂ increases nucleophilicity, contrasting with the electron-withdrawing Br in the target compound.
    • Higher basicity may alter pharmacokinetic properties, such as membrane permeability .

Pharmacologically Active Analogues

Compound D : Urea derivatives with thiazole-hydrazine-piperazine scaffolds ()
  • Example : 1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (1f)
  • Structural differences : Incorporates urea and hydrazine linkers instead of acrylonitrile.
  • Impact :
    • Urea group enhances hydrogen-bonding capacity, improving binding to enzymes like kinases or proteases.
    • Higher molecular weight (ESI-MS m/z: 667.9) compared to the target compound may affect bioavailability .

Physicochemical and Spectral Properties

Property Target Compound Compound A () Compound D ()
Molecular Weight ~450 g/mol (estimated) 444.6 g/mol 667.9 g/mol (1f)
Melting Point Not reported Not reported 198–200 °C (1f)
ESI-MS [M+H]+ Not reported 446.0 (8k, ) 667.9 [M−2HCl+H]+ (1f)
Key Functional Groups Br, -OH, -OMe, acrylonitrile Cl, Br, acrylonitrile Urea, hydrazine, thiazole
  • Spectroscopic Data :
    • The target compound’s ¹H-NMR would show distinct shifts for -OH (~5 ppm) and aromatic protons influenced by Br and -OMe, differing from Compound A’s dichlorophenyl signals .

Q & A

Q. What are the key synthetic routes for synthesizing (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile?

The synthesis typically involves multi-step reactions, including:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones or via Hantzsch thiazole synthesis using brominated precursors .
  • Acrylonitrile coupling : Michael addition or nucleophilic substitution to attach the acrylonitrile moiety to the thiazole ring .
  • Functional group modifications : Bromination, methoxylation, or hydroxylation of aromatic rings under controlled conditions (e.g., using NBS for bromination or NaOMe for methoxylation) .
  • Stereochemical control : Ensuring the E-configuration via pH and temperature optimization during coupling reactions .

Critical steps :

  • Use of inert atmospheres (N₂/Ar) to prevent oxidation of sensitive groups like phenolic -OH .
  • Reaction monitoring via TLC/HPLC to track intermediate purity .

Q. Which spectroscopic and analytical methods are essential for structural confirmation?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and E-stereochemistry (e.g., coupling constants for acrylonitrile double bonds) .
  • X-ray crystallography : Resolve spatial arrangements of bromine, methoxy, and thiazole groups .
  • Mass spectrometry (HRMS) : Validate molecular formula and detect isotopic patterns (e.g., bromine’s characteristic doublet) .
  • IR spectroscopy : Identify functional groups (e.g., -CN stretch at ~2200 cm⁻¹, -OH at ~3200 cm⁻¹) .
Technique Application Example Data
¹H NMRConfirm -OCH₃ and -OH positionsδ 3.85 (s, 3H, OCH₃), δ 9.12 (s, 1H, -OH)
X-rayResolve thiazole-aryl dihedral anglesBond angle: 112.5° between thiazole and phenyl

Q. How do functional groups influence reactivity and applications?

  • Bromo group : Enhances electrophilic substitution reactivity; a handle for Suzuki-Miyaura cross-coupling .
  • Hydroxy/methoxy groups : Participate in hydrogen bonding (affecting solubility) and modulate electronic effects (e.g., antioxidant activity) .
  • Thiazole ring : Imparts rigidity and π-stacking potential, relevant for enzyme inhibition (e.g., kinase targets) .
  • Acrylonitrile moiety : Stabilizes the E-isomer via conjugation; nitrile group can undergo reduction to amines for derivatization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in coupling steps but may require purification to remove residuals .
  • Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 80°C for 30 min vs. 24 hrs conventionally) .
  • Catalyst optimization : Pd/Cu catalysts for cross-coupling; base choice (e.g., K₂CO₃ vs. Et₃N) affects deprotonation efficiency .
  • Workup strategies : Column chromatography with gradient elution (hexane:EtOAc) to separate stereoisomers .

Case Study :

  • A 15% yield increase was achieved by replacing THF with DMF in the thiazole-acrylonitrile coupling step, attributed to better solubility of intermediates .

Q. What strategies resolve contradictions between computational predictions and experimental data?

  • DFT vs. experimental NMR : Adjust computational parameters (e.g., solvent model, basis set) to match observed chemical shifts .
  • Docking vs. bioassay results : Validate binding poses via mutagenesis studies or competitive inhibition assays .
  • Thermal stability discrepancies : Use DSC/TGA to reconcile simulated decomposition pathways with experimental weight-loss profiles .

Example :

  • A predicted π-π stacking interaction (in silico) was confirmed via X-ray crystallography, explaining enhanced stability in DMSO .

Q. What in vitro assays evaluate bioactivity, and how should they be designed?

  • Anticancer activity :
  • MTT assay : Use IC₅₀ determination against cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .

  • Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays .

    • Antimicrobial activity :
  • MIC testing : Broth microdilution against S. aureus and E. coli; include vancomycin as a reference .

    • Enzyme inhibition :
  • Kinase assays : Use ADP-Glo™ kit for tyrosine kinase inhibition profiling .

    Data Interpretation :

    • Correlate bioactivity with substituent effects (e.g., bromine’s electron-withdrawing effect enhances kinase binding) .

Methodological Tables

Q. Table 1: Optimization of Thiazole-Acrylonitrile Coupling

Condition Yield (%) Purity (%) Reference
DMF, 80°C, 2 hrs7895
THF, reflux, 24 hrs6388
Microwave, 100°C, 30 min8597

Q. Table 2: Key Functional Group Reactivity

Group Reaction Application
-BrSuzuki cross-couplingDerivatization for SAR studies
-CNReduction to -CH₂NH₂Prodrug synthesis
ThiazoleElectrophilic aromatic substitutionIntroduce fluorophores

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